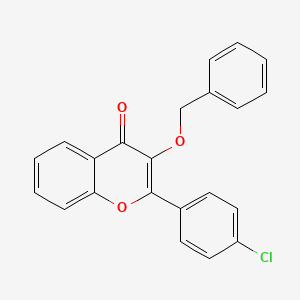
3-(benzyloxy)-2-(4-chlorophenyl)-4H-chromen-4-one
Vue d'ensemble
Description
3-(benzyloxy)-2-(4-chlorophenyl)-4H-chromen-4-one, also known as 4-BC, is a synthetic compound that belongs to the family of flavonoids. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its unique pharmacological properties, 4-BC has gained significant attention in the field of scientific research.
Applications De Recherche Scientifique
Photochemical Synthesis
- Photo-reorganization for Synthesis of Angular Pentacyclics : The photo-reorganization of compounds similar to 3-(benzyloxy)-2-(4-chlorophenyl)-4H-chromen-4-one has been used in the synthesis of angular pentacyclic compounds, including dihydro and aromatic products, along with rearranged chromenones. This method represents a general approach for synthesizing benzothiophene fused xanthenone derivatives in a single step without specific or toxic reagents (Dalal, Khanna, Kumar, & Kamboj, 2017).
Antimicrobial Activity
- Antibacterial and Antifungal Functionality : A study on a structurally similar compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, revealed significant antibacterial and antifungal activities. The compound exhibited bactericidal and fungicidal effects and was compared favorably with reference antimicrobial agents (Okasha et al., 2022).
Synthesis and Characterization
- Density Functional Theory (DFT) Study : Compounds related to 3-(benzyloxy)-2-(4-chlorophenyl)-4H-chromen-4-one have been studied using density functional theory. The geometries of these compounds were optimized, and their absorption spectra computed, providing insights into their molecular orbitals (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Crystal Structure Analysis
- X-ray Diffraction Analysis for Molecular Structure : The crystal structure of similar compounds, like ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, has been determined using X-ray single-crystal diffraction analysis. Such studies are crucial for understanding the molecular configuration and properties of these compounds (Xiang, 2004).
Catalysis in Synthesis
- Choline Hydroxide as a Catalyst : Choline hydroxide has been used as an efficient catalyst for the diastereoselective synthesis of trans-2,3-dihydrofuro[3,2-c]Coumarins, starting from compounds including 3-(benzyloxy)-2-(4-chlorophenyl)-4H-chromen-4-one. This method highlights the role of catalysts in synthesizing complex organic structures (Salari, Mosslemin, & Hassanabadi, 2016).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-phenylmethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3/c23-17-12-10-16(11-13-17)21-22(25-14-15-6-2-1-3-7-15)20(24)18-8-4-5-9-19(18)26-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDJCSOFXGUWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-phenylmethoxychromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



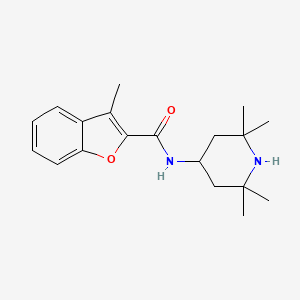
![N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4657742.png)
![1-(3-fluorobenzoyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4657743.png)

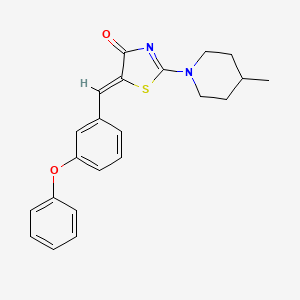
![1-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4657769.png)
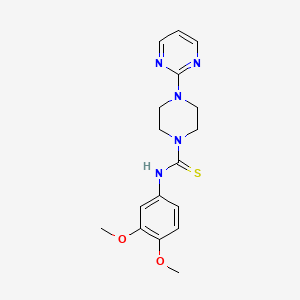
![8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4657784.png)
![1-[(2-fluorophenyl)acetyl]piperidine](/img/structure/B4657794.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4657798.png)
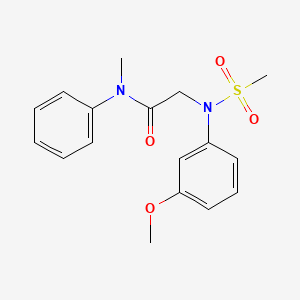

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4657815.png)
![N-(3-methoxyphenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide](/img/structure/B4657820.png)